N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-8-10-20-12-15(19-16(20)11-13)7-9-18-17(21)14-5-3-2-4-6-14/h8,10-12,14H,2-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNCBJDUMCYXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 7-methylimidazo[1,2-a]pyridine with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with cyclohexanecarboxylic acid or its derivatives under suitable conditions to form the final amide product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural and molecular properties of the target compound and analogs identified in recent literature:
Substituent-Driven Property Analysis
Fluorinated Aromatic Groups: The difluorophenyl substituent in N-[2-(2,3-difluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide increases molecular weight (369.41 vs. 285.39) and lipophilicity compared to the target compound. Fluorine atoms may enhance binding to hydrophobic pockets in target proteins while reducing metabolic degradation .
Linker and Core Modifications: The ethyl ester and pyrimidine core in ethyl 4-{[(2,3-difluorophenyl)methyl]amino}-2-(4-methoxyphenyl)pyrimidine-5-carboxylate suggest divergent pharmacological targets (e.g., kinase inhibition) compared to imidazopyridine-based compounds . The cyclohexanecarboxamide group in the target compound may confer better aqueous solubility than purely aromatic systems (e.g., thiophene or morpholine derivatives in ) due to its non-planar structure .
Pharmacokinetic Implications :
- Bulkier substituents (e.g., piperazine-nitrophenyl) increase molecular weight and may reduce blood-brain barrier permeability, limiting CNS applications. In contrast, the target compound’s compact structure (MW 285.39) could favor better bioavailability .
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide is a compound belonging to the class of imidazopyridines, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide
- Molecular Formula : C17H23N3O
- CAS Number : 868977-80-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:
- Enzymes : Modulation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Binding to receptors may influence signal transduction pathways.
The compound's structure facilitates binding to these targets, potentially leading to various pharmacological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth and induce apoptosis in cancer cells.
- Antitubercular Effects : Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting potential for further investigation in this area.
Antimicrobial Activity
A study focused on the synthesis and evaluation of related imidazopyridine compounds demonstrated significant antimicrobial properties. The compounds exhibited low minimum inhibitory concentrations (MICs) against both drug-sensitive and resistant strains of bacteria, indicating their potential as lead compounds for antibiotic development .
Anticancer Research
In a recent investigation, the compound was tested against various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a scaffold for developing new anticancer agents .
Antitubercular Potential
Research on imidazopyridine derivatives has highlighted their antitubercular activity. For instance, a series of synthesized compounds based on similar structures demonstrated promising results against Mycobacterium tuberculosis with low nanomolar MIC values . This suggests that this compound may share similar properties.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between aminopyridines and carbonyl-containing precursors. For example, similar compounds are synthesized via acid-catalyzed cyclization of 2-aminopyridine with ethyl acetoacetate under reflux in ethanol or methanol . Optimization includes adjusting catalysts (e.g., HCl or H₂SO₄), solvent polarity, and reaction duration. Multi-step approaches may involve coupling the imidazo[1,2-a]pyridine core with a cyclohexanecarboxamide moiety via ethylenediamine linkers, followed by purification using chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing imidazo[1,2-a]pyridine ring signals (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification.
- HPLC : To assess purity (≥95% recommended for biological assays) .
- X-ray Crystallography : If single crystals are obtainable, to resolve stereochemical ambiguities .
Q. How does the structural framework of this compound compare to related bioactive imidazo[1,2-a]pyridine derivatives?
The compound shares core features with pharmacologically active analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine + carboxamide | GABA-A receptor modulation |
| 3-Chloro-N-(7-methylimidazo[...] | Chlorophenyl + benzamide substituent | Anticancer (kinase inhibition) |
| Target Compound | Cyclohexanecarboxamide + ethyl linker | Underexplored (see Q2.1) |
The cyclohexanecarboxamide group may enhance lipophilicity and target binding compared to simpler acetamide derivatives .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets and elucidating mechanisms of action?
- Molecular Docking : Screen against libraries of enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with high binding affinity to the imidazo[1,2-a]pyridine core and carboxamide group .
- In Vitro Assays : Use fluorescence polarization (FP) for binding affinity or enzymatic inhibition studies (e.g., ATPase assays for kinase targets) .
- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream effects in treated cell lines .
Q. How can researchers resolve contradictions in biological activity data across experimental models?
- Dose-Response Curves : Validate activity thresholds (IC₅₀/EC₅₀) in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolite generation .
- Orthogonal Validation : Combine siRNA knockdown and CRISPR-Cas9 gene editing to confirm target relevance .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
- Analog Synthesis : Systematically modify substituents (e.g., cyclohexane → cyclopentane; ethyl linker → propyl) and test in bioassays .
- 3D-QSAR Modeling : Employ CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions .
Q. What experimental designs are recommended for assessing pharmacokinetic properties?
- ADME Profiling :
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
Methodological Considerations for Contradictory Data
Q. How should researchers approach conflicting solubility or stability data?
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13), then monitor degradation via LC-MS .
- Co-Solvent Screening : Test solubility enhancers (e.g., DMSO, PEG-400) in aqueous buffers and correlate with LogP values .
Q. What statistical approaches are robust for analyzing heterogeneous bioassay results?
- Meta-Analysis : Pool data from independent studies using random-effects models to account for variability .
- Multivariate Regression : Identify confounding variables (e.g., cell passage number, serum concentration) .
Comparative Analysis with Structural Analogs
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine core influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
